molecular formula C15H21N3O5S B7614815 4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide

4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide

Cat. No.: B7614815
M. Wt: 355.4 g/mol
InChI Key: MVFBFTWDZXOGAG-UHFFFAOYSA-N
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Description

4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features both morpholine and sulfonyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide typically involves the reaction of benzoyl chloride with morpholine in the presence of a base to form N-morpholinobenzamide. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine under reductive conditions.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine groups can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    N-morpholinobenzamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-morpholin-4-ylsulfonylbenzamide: Contains only one morpholine group, which may affect its solubility and reactivity.

    N-sulfonylbenzamide: Lacks the morpholine groups, which can influence its biological activity and solubility.

Uniqueness

4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both morpholine and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c19-15(16-24(20,21)18-7-11-23-12-8-18)13-1-3-14(4-2-13)17-5-9-22-10-6-17/h1-4H,5-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFBFTWDZXOGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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